molecular formula C13H10N2O3 B11867578 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione CAS No. 62366-61-4

7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione

Cat. No.: B11867578
CAS No.: 62366-61-4
M. Wt: 242.23 g/mol
InChI Key: BTESEPQDOXRCCH-UHFFFAOYSA-N
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Description

7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic compound characterized by its unique structure, which includes an imidazoisoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization and methoxylation steps . Transition-metal-catalyzed reactions, such as palladium-catalyzed coupling and copper-catalyzed cyclization, are also employed to construct the isoquinoline scaffold .

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted isoquinolines, quinones, and hydroquinones, which have diverse applications in pharmaceuticals and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with biological macromolecules, modulating their activity and leading to desired outcomes .

Comparison with Similar Compounds

  • 2-Methylimidazo[1,5-b]isoquinoline-1,3,5(2H)-trione
  • 3-(Bromoacetyl)coumarins
  • N-Isoindoline-1,3-diones

Comparison: Compared to these similar compounds, 7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione stands out due to its unique methoxy and methyl substitutions, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and bioactivity, making it a valuable compound for various applications .

Properties

CAS No.

62366-61-4

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

7-methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione

InChI

InChI=1S/C13H10N2O3/c1-7-6-14-12-11(16)9-4-3-8(18-2)5-10(9)13(17)15(7)12/h3-6H,1-2H3

InChI Key

BTESEPQDOXRCCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C(=O)C3=C(C2=O)C=CC(=C3)OC

Origin of Product

United States

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